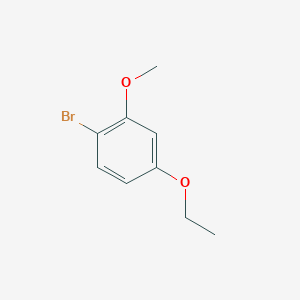

1-Bromo-4-ethoxy-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

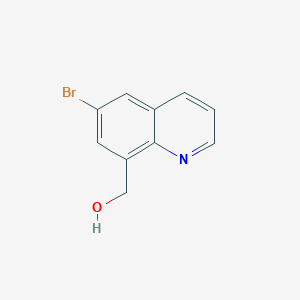

Vue d'ensemble

Description

“1-Bromo-4-ethoxy-2-methoxybenzene” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “4-Bromo-2-ethoxy-1-methoxybenzene” and "p-Ethoxyanisole" .

Synthesis Analysis

The synthesis of “1-Bromo-4-ethoxy-2-methoxybenzene” involves several steps. One method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . Another method involves the Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes . The compound can also be synthesized through the reaction of N-bromosuccinimide (NBS) with n-butyl lithium (n-BuLi) and trimethyl borate to form a boronic ester .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-ethoxy-2-methoxybenzene” can be represented by the InChI string:InChI=1S/C9H11BrO2/c1-3-11-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, ethoxy, and methoxy groups . Chemical Reactions Analysis

“1-Bromo-4-ethoxy-2-methoxybenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

“1-Bromo-4-ethoxy-2-methoxybenzene” has a molecular weight of 187.034 g/mol . It has a boiling point of 223 °C and a melting point of 9-10 °C . The density of the compound is 1.494 g/mL at 25 °C .Applications De Recherche Scientifique

Selective Radical Cyclization

Esteves, Ferreira, and Medeiros (2007) investigated the controlled-potential reduction of derivatives of 1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl benzene, leading to high yields of tetrahydrofuran derivatives. This study highlights the compound's role in facilitating selective radical cyclization processes (Esteves, Ferreira, & Medeiros, 2007).

Liquid Crystal Synthesis

Bertini et al. (2003) explored the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the synthesis of unsaturated β-C-aryl glycosides. These glycosides can be used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).

Molecular Rotor Study

Balema et al. (2019) conducted a study involving 1-bromo-4-methoxybenzene attached to a surface to investigate molecular motion at the single-molecule level. This research provides insights into the dynamics of molecular rotors based on chemical functionality (Balema et al., 2019).

Synthesis of Functionalized Alkoxyamine Initiators

Miura, Hirota, Moto, and Yamada (1999) described the reaction of 4-bromo-, 4-(ethoxycarbonyl)-, and 4-methoxyethylbenzenes with stable nitroxide radicals to yield alkoxyamines. These initiators were then used for the controlled synthesis of block copolymers (Miura et al., 1999).

Novel Electrolyte Additive for Lithium-Ion Batteries

Research by Zhang Qian-y (2014) on 4-bromo-2-fluoromethoxybenzene, a related compound, shows its potential as a bi-functional electrolyte additive for lithium-ion batteries, providing overcharge protection and fire retardancy (Zhang Qian-y, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-4-ethoxy-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTLEGYFKJSAIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-2-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)